N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester
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Overview
Description
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester, also known as DMAPA-lysine ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have several potential applications in the field of biomedical research.
Mechanism of Action
The mechanism of action of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester involves the formation of stable complexes with DNA, RNA, and proteins. These complexes can penetrate cell membranes and deliver the desired molecules into the cells. The positively charged amino groups of this compound ester interact with the negatively charged phosphate groups of DNA and RNA, resulting in the formation of stable complexes.
Biochemical and Physiological Effects:
This compound ester has been found to have minimal toxicity and is biodegradable. It has been shown to have high transfection efficiency in various cell lines. The complexes formed by this compound ester have been found to be stable and can protect the delivered molecules from degradation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in lab experiments is its ability to form stable complexes with DNA, RNA, and proteins. It has been found to have high transfection efficiency and minimal toxicity, making it a suitable tool for gene therapy and drug delivery. However, the use of this compound ester is limited by its stability in vivo, and further research is needed to optimize its performance in vivo.
Future Directions
The potential applications of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in the field of biomedical research are vast. Further research is needed to optimize its performance in vivo and to explore its potential in targeted drug delivery and gene therapy. The development of new synthesis methods and the optimization of existing methods can lead to the production of this compound ester with higher purity and yield. The use of this compound ester in combination with other delivery systems can also lead to the development of new and more effective drug delivery systems.
Synthesis Methods
The synthesis of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester involves the reaction of N(alpha)-Fmoc-L-lysine with N,N-dimethylcarbamoyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane, and the resulting product is purified by column chromatography. This method has been optimized to yield high purity and high yield of this compound ester.
Scientific Research Applications
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester has been found to have potential applications in the field of biomedical research. It has been used as a tool to deliver drugs and other molecules into cells. This compound ester can form stable complexes with DNA, RNA, and proteins, which can be used for gene therapy and drug delivery. It has also been used as a linker in the synthesis of peptide conjugates, which can be used for targeted drug delivery.
properties
CAS RN |
142181-99-5 |
---|---|
Molecular Formula |
C14H22N4O3 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
phenyl N-(4-aminobutyl)-N-(dimethylcarbamoylamino)carbamate |
InChI |
InChI=1S/C14H22N4O3/c1-17(2)13(19)16-18(11-7-6-10-15)14(20)21-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11,15H2,1-2H3,(H,16,19) |
InChI Key |
IWDCXKZHWTWLEE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=CC=C1 |
Other CAS RN |
142181-99-5 |
synonyms |
N(alpha)-(N,N-dimethylcarbamoyl)alpha-azalysine phenyl ester NNDCALP |
Origin of Product |
United States |
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